molecular formula C16H16FNO B3976585 N-(4-fluorophenyl)-3-phenylbutanamide

N-(4-fluorophenyl)-3-phenylbutanamide

Cat. No.: B3976585
M. Wt: 257.30 g/mol
InChI Key: XIVWSKHDSZZPLG-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a 4-fluorophenyl group at the nitrogen atom and a phenyl group at the third carbon of the butanamide chain. The fluorine atom on the phenyl ring typically enhances metabolic stability and lipophilicity, which may influence pharmacokinetic properties compared to non-fluorinated analogs .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12(13-5-3-2-4-6-13)11-16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVWSKHDSZZPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-phenylbutanamide typically involves the reaction of 4-fluoroaniline with 3-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.

    Reduction: Formation of N-(4-fluorophenyl)-3-phenylbutanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-3-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-fluorophenyl)-3-phenylbutanamide and related compounds identified in the evidence:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Applications References
This compound C₁₆H₁₅FNO 4-Fluorophenyl, phenyl on C3 ~259.3 (calculated) Not explicitly stated in evidence
2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide C₁₈H₁₇FN₃O₂ 4-Fluorophenoxy, oxadiazole ring 342.35 (reported) Potential kinase inhibition (inferred)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide C₁₈H₁₇ClF₃N₂O₃S Chlorophenyl sulfonyl, trifluoromethylphenyl 436.85 (reported) Enzyme inhibition (e.g., protease)
N-(4-Fluorophenyl)piperazine (4-FPP) C₁₀H₁₂FN₂ Piperazine ring, 4-fluorophenyl 180.22 (reported) Metabolite of sedative drugs, psychoactive effects

Key Observations :

Substituent Effects on Bioactivity: The 4-fluorophenyl group, present in this compound and 4-FPP, is associated with enhanced binding affinity to CNS targets due to fluorine’s electronegativity and small atomic radius . However, the butanamide chain in the target compound likely reduces its CNS activity compared to the piperazine ring in 4-FPP, which is critical for receptor interactions.

Pharmacokinetic Implications: The sulfonylamino and trifluoromethyl groups in ’s compound increase molecular weight and polarity, likely reducing blood-brain barrier penetration compared to this compound .

Synthetic Utility: Compounds like 3-chloro-N-phenyl-phthalimide () are precursors for polyimide synthesis, suggesting that this compound could serve as a monomer in polymer chemistry if functionalized appropriately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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